UNC0321 - 1238673-32-9

UNC0321

Catalog Number: EVT-287673
CAS Number: 1238673-32-9
Molecular Formula: C27H45N7O3
Molecular Weight: 515.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methyl-4-piperidinyl)-4-quinazolinamine is a member of quinazolines.
Overview

UNC0321 is a highly selective and potent inhibitor of the histone methyltransferase G9a, which plays a critical role in epigenetic regulation through the methylation of lysine residues on histones. This compound is classified as a quinazoline analog, demonstrating significant efficacy with a dissociation constant (K_i) of 63 picomolar and half-maximal inhibitory concentration (IC_50) values ranging from 6 to 9 nanomolar across various assays. The compound is primarily utilized in scientific research to explore the mechanisms of histone methylation, its implications in cancer biology, and potential therapeutic applications in various diseases, including neurodegenerative disorders and diabetic complications.

Synthesis Analysis

Methods

The synthesis of UNC0321 involves a multi-step process that begins with the formation of the quinazoline core structure. The key steps include:

  1. Formation of the Quinazoline Core: This is achieved through condensation reactions involving anthranilic acid derivatives and amines.
  2. Functionalization: The core structure is modified by introducing various substituents to enhance its chemical properties.
  3. Final Assembly: The functionalized quinazoline is coupled with a piperidine derivative to yield UNC0321.

The synthetic route has been optimized for efficiency, allowing for high yields and purity, which is crucial for both research and potential therapeutic applications .

Technical Details

The synthesis typically employs reagents such as methyl iodide for N-methylation and various coupling agents under microwave conditions to facilitate rapid reactions. Advanced techniques like cobalt(I)-catalyzed reductive coupling are also utilized to enhance selectivity and yield .

Molecular Structure Analysis

Structure

UNC0321 has a complex molecular structure characterized by its quinazoline backbone and various functional groups that contribute to its biological activity. The molecular formula is C27H45N7O3C_{27}H_{45}N_{7}O_{3}, with notable structural features including:

  • InChI Key: AULLUGALUBVBDD-UHFFFAOYSA-N
  • Canonical SMILES: CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

This structure allows UNC0321 to effectively bind to its target enzymes, G9a and GLP, facilitating its role as an inhibitor.

Data

The structural data deposited in PubChem provides insights into the compound's interactions and potential modifications that could enhance its efficacy or selectivity.

Chemical Reactions Analysis

UNC0321 participates in various chemical reactions that can modify its structure and properties:

  • Oxidation: Under specific conditions, UNC0321 can be oxidized, leading to derivatives that may exhibit altered biological activity.
  • Reduction: Reduction reactions can be employed to modify functional groups on the quinazoline core.
  • Substitution: Substitution reactions allow for the replacement of functional groups, enabling fine-tuning of the compound’s characteristics.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The outcomes depend significantly on the specific conditions employed during these reactions.

Mechanism of Action

UNC0321 exerts its inhibitory effects by selectively targeting G9a and GLP, two critical enzymes involved in histone methylation at lysine 9 on histone H3 (H3K9). By binding to the active site of these enzymes, UNC0321 prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to target lysine residues. This inhibition alters the methylation patterns of histones and non-histone proteins, impacting gene expression and cellular processes associated with cancer progression .

Process Data

The binding affinity of UNC0321 has been quantitatively assessed using techniques such as isothermal titration calorimetry, revealing its competitive nature against substrate peptides for binding to G9a and GLP .

Physical and Chemical Properties Analysis

Physical Properties

UNC0321 is a solid at room temperature with specific solubility characteristics that facilitate its use in biological assays. Its stability under physiological conditions makes it suitable for in vitro studies.

Chemical Properties

The compound exhibits high lipophilicity due to its complex structure, which aids in cell membrane permeability. Its potent inhibitory action against G9a and GLP underscores its chemical robustness as a small-molecule inhibitor.

Relevant data regarding solubility, melting point, and stability under varying pH conditions are essential for optimizing experimental protocols involving this compound .

Applications

UNC0321 has significant applications in scientific research:

  • Epigenetic Research: It serves as a tool for studying the role of histone methylation in gene expression regulation.
  • Cancer Research: Given G9a's association with tumorigenesis, UNC0321 is utilized to investigate potential therapeutic interventions targeting cancer cells.
  • Neurodegenerative Diseases: Research is ongoing into how modulating epigenetic pathways with UNC0321 could benefit conditions like Alzheimer's disease.
  • Diabetic Vascular Complications: Its effects on gene regulation may provide insights into managing complications arising from diabetes .
Introduction to UNC0321 in Epigenetic Modulation

Structural Classification as a Quinazoline-Based Inhibitor

UNC0321 (CAS 1238673-32-9) is a synthetic organic compound classified within the quinazoline derivative family, featuring a complex multi-ring structure central to its epigenetic modulation capabilities. Its chemical structure is defined by the formula C₂₇H₄₅N₇O₃ and a molecular weight of 515.69 g/mol. The compound incorporates a quinazoline core substituted with:

  • A 7-(2-(2-(dimethylamino)ethoxy)ethoxy) moiety enhancing solubility
  • 6-methoxy group contributing to target interaction
  • 2-(4-methyl-1,4-diazepan-1-yl) and N-(1-methylpiperidin-4-yl)amine groups enabling high-affinity binding [1] [8]

Key physicochemical properties include:

  • Hydrogen bond acceptors: 8
  • Hydrogen bond donors: 1
  • Rotatable bonds: 11
  • Topological polar surface area (TPSA): 78.46 Ų
  • Calculated partition coefficient (XLogP): 2.14The structure violates one of Lipinski's rules (molecular weight >500 Da), reflecting its specialized design for epigenetic target engagement rather than oral bioavailability. The presence of multiple nitrogen atoms and ether linkages enables formation of critical hydrogen bonds within the catalytic domain of its target enzymes [6] [8] [9].

Table 1: Structural and Physicochemical Profile of UNC0321

PropertyValueSignificance
Chemical FormulaC₂₇H₄₅N₇O₃Complex organic structure with multiple functional domains
Molecular Weight515.69 g/molExceeds typical drug-like parameters (<500 Da)
Hydrogen Bond Acceptors8Facilitates binding to catalytic pocket residues
Hydrogen Bond Donors1Limited donor capacity but optimized for target engagement
Rotatable Bonds11Moderate flexibility enabling conformational adaptation
Topological Polar Surface Area78.46 ŲIndicates moderate membrane permeability potential
XLogP2.14Balanced hydrophilicity/hydrophobicity profile

Role in Targeting Protein Lysine Methyltransferases (PKMTs)

UNC0321 functions as a potent, selective inhibitor of the histone methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1/KMT1D) – enzymes responsible for catalyzing mono- and dimethylation of histone H3 lysine 9 (H3K9me1, H3K9me2). These epigenetic marks establish transcriptionally repressive chromatin states linked to gene silencing. The compound demonstrates exceptional biochemical potency with:

  • A dissociation constant (Ki) of 63 pM against G9a
  • Assay-dependent IC50 values of 6-9 nM against G9a
  • IC50 values of 15-23 nM against GLP [1] [3] [5]

Mechanistically, UNC0321 competes with the peptide substrate by occupying the substrate-binding pocket of G9a/GLP. Structural analyses reveal that its secondary amino group at the C4 position forms a direct hydrogen bond with aspartic acid residues (Asp1083 in G9a; Asp1171 in GLP), while the N1 nitrogen on the quinazoline ring hydrogen-bonds with additional aspartate residues (Asp1088 in G9a; Asp1176 in GLP). The methoxy groups further stabilize binding through water-mediated interactions [3] [5].

In cellular contexts, UNC0321 effectively reduces H3K9me2 levels with an IC50 of 11 μM in MDA-MB-231 cells. Importantly, it exhibits significant cytoprotective effects at picomolar concentrations (50-200 pM) in human umbilical vein endothelial cells (HUVEC), where it:

  • Suppresses glucose-induced apoptosis
  • Reduces expression of pro-apoptotic proteins Bax and Cleaved-Caspase3
  • Upregulates anti-apoptotic protein Bcl-2
  • Activates AKT/mTOR signaling pathway by inhibiting Rab4 expression [1] [3]

Table 2: Biochemical and Cellular Inhibitory Activity of UNC0321

Target/ActivityValueAssay System
G9a Ki63 pMEnzyme binding assay
G9a IC50 (enzyme)6-9 nMRadioactive methyltransferase assay
GLP IC50 (enzyme)15-23 nMRadioactive methyltransferase assay
H3K9me2 Reduction (cellular IC50)11 μMMDA-MB-231 cells (In-Cell Western)
Anti-apoptotic Concentration50-200 pMHUVEC under high glucose conditions
Cytotoxicity (EC50)>40 μMMDA-MB-231 cell viability (MTT assay)

The compound's therapeutic relevance stems from G9a/GLP overexpression in numerous cancers, including triple-negative breast cancer (TNBC), where these enzymes silence tumor suppressor genes and promote oncogenic pathways. UNC0321's ability to reverse repressive epigenetic marks positions it as a valuable chemical probe for investigating cancer epigenetics and developing targeted therapeutics [4] [5].

Historical Development in the Context of G9a/GLP Inhibitor Discovery

The development of UNC0321 represents a landmark achievement in the evolution of epigenetic modulators targeting histone lysine methylation. Its discovery emerged from systematic structure-activity relationship (SAR) studies building upon earlier quinazoline-based inhibitors:

  • BIX-01294 (2007): The first reported quinazoline inhibitor of G9a/GLP, identified through high-throughput screening. It exhibited moderate potency (IC50 ~1.7 μM against G9a) and served as the structural foundation for optimization efforts [3] [5].
  • UNC0224 (2009): An initial optimized derivative demonstrating improved potency (IC50 = 15 nM against G9a) but limited cellular activity [3].
  • UNC0321 (2010): Represented a breakthrough as the first picomolar-range inhibitor (Ki = 63 pM) with significantly enhanced selectivity and cellular target engagement. This was achieved through strategic modifications including elongation of the 7-alkoxy side chain and optimization of the 4-amino substituent [1] [6] [8].

The discovery of UNC0321 was pivotal in establishing key pharmacophore requirements for effective G9a/GLP inhibition:

  • A quinazoline core serving as a scaffold for SAM-competitive binding
  • A 4-amino group forming critical hydrogen bonds with catalytic aspartate residues
  • Optimized 7-alkoxy side chains enhancing binding pocket penetration
  • Tertiary amine groups improving cellular permeability [3] [5]

Table 3: Evolution of Key G9a/GLP Inhibitors Preceding and Including UNC0321

InhibitorReported YearG9a IC50Key AdvancementsLimitations
BIX-012942007~1.7 μMFirst quinazoline inhibitor; established scaffoldModerate potency; poor cellular activity
UNC0224200915 nM100-fold potency improvement; initial SAR explorationLimited cellular efficacy
UNC032120106-9 nMPicomolar Ki (63 pM); enhanced cellular activityModerate cell penetration in some lineages
UNC063820114-19 nMImproved cellular potency; reduced cytotoxicityLimited in vivo utility
UNC064220136-19 nMFavorable pharmacokinetics for in vivo studies--
MS012 (2017)2017GLP IC50 = 7 nM140-fold selectivity for GLP over G9aSpecialized applications

Post-UNC0321 compounds like UNC0638 and UNC0642 further improved cellular potency and pharmacokinetic properties suitable for animal studies. Subsequent research has yielded highly selective inhibitors (e.g., MS012 with 140-fold GLP selectivity) and covalent inhibitors (e.g., ZZM-1220) that irreversibly bind cysteine residues (Cys1098 in G9a; Cys1186 in GLP) to overcome resistance mutations. These advancements underscore the enduring influence of UNC0321's quinazoline scaffold in epigenetic drug discovery [3] [5] [10].

The compound remains a benchmark tool in epigenetics research for dissecting G9a/GLP biology in development, differentiation, and disease contexts. Its historical significance lies in demonstrating that high-affinity, selective chemical probes could be developed against challenging epigenetic targets like PKMTs, thereby accelerating therapeutic exploration in oncology and beyond [1] [6].

Properties

CAS Number

1238673-32-9

Product Name

UNC0321

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C27H45N7O3

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.